2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-
CAS No.: 61948-70-7
Cat. No.: VC2224396
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61948-70-7 |
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Molecular Formula | C10H10N2O4 |
Molecular Weight | 222.2 g/mol |
IUPAC Name | 7,8-dimethoxy-1H-quinazoline-2,4-dione |
Standard InChI | InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) |
Standard InChI Key | ZNCZFFBFTRODRN-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC |
Canonical SMILES | COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC |
Chemical Properties and Structure
Basic Identification and Classification
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is classified as a quinazoline derivative, specifically a quinazolinedione, with two methoxy substituents. The compound's basic identification parameters are summarized in Table 1, providing essential information for research and pharmaceutical applications.
Table 1: Basic Identification Parameters
Parameter | Information |
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CAS Number | 61948-70-7 |
IUPAC Name | 7,8-dimethoxy-1H-quinazoline-2,4-dione |
Molecular Formula | C10H10N2O4 |
Molecular Weight | 222.2 g/mol |
Chemical Family | Quinazoline derivatives |
This heterocyclic compound's structure features a fused ring system with a benzene ring linked to a pyrimidine-2,4-dione moiety, creating the fundamental quinazoline scaffold. The presence of two methoxy groups at positions 7 and 8 on the benzene ring contributes to its distinctive chemical behavior and potential biological interactions .
Structural Characteristics
The quinazoline core structure present in 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is characterized by a bicyclic system containing both a benzene and a pyrimidine ring . This basic scaffold provides rigidity to the molecule, which is an important factor in its interaction with biological targets. The 7,8-dimethoxy substitution pattern on the benzene portion of the quinazoline ring system enhances its solubility characteristics and may significantly influence its reactivity in various chemical and biological systems .
The compound contains two amide functional groups within the pyrimidine ring, which can participate in hydrogen bonding interactions, a critical factor in enzyme binding and inhibition mechanisms. These structural features make it a valuable compound for medicinal chemistry research, particularly in the development of new therapeutic agents targeting specific biological pathways.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- traditionally begins with appropriate benzoic acid derivatives, particularly 2-amino-3,4-dimethoxybenzoic acid. This starting material provides the necessary carbon framework and functional groups for constructing the target molecule. The typical synthetic pathway involves multiple steps, including cyclization reactions to form the quinazoline ring system and subsequent modifications to introduce the required functional groups.
One established synthetic approach involves the following key steps:
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Preparation of a suitable 2-aminobenzoic acid derivative with methoxy groups at positions 3 and 4
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Cyclization to form the quinazoline core structure
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Oxidation or functional group transformations to introduce the dione moiety
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Purification and characterization of the final product
These traditional methods, while effective, often suffer from limitations such as moderate yields, multiple purification steps, and the use of harsh reagents or reaction conditions.
Modern Synthesis Optimizations
Recent advances in synthetic methodologies have led to improved approaches for preparing 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- and related compounds. One notable development is the 4-dimethylaminopyridine (DMAP)-catalyzed one-pot synthesis of quinazoline-2,4-diones, which represents a significant improvement over traditional multi-step procedures .
This method employs metal-free catalysis and provides several advantages:
In specific examples, researchers have demonstrated that using DMAP as a catalyst without additional bases can significantly improve reaction yields, with some reactions achieving yields of 79% under optimized conditions . The method has shown versatility across various substitution patterns on the quinazoline scaffold, suggesting its potential applicability to the synthesis of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-.
Regioselective Modifications
Approaches to synthesizing compounds related to 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- often involve regioselective modifications of existing quinazoline derivatives. For instance, in the synthesis of tyrosine kinase inhibitors like tandutinib, erlotinib, and gefitinib, researchers have employed regioselective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one followed by O-protection strategies .
These synthetic approaches often utilize phosphoryl chloride and N,N-diethylaniline for key transformation steps, providing improved yields compared to methods using thionyl chloride and DMF . While these specific examples focus on related quinazoline derivatives, they provide valuable insights into potential synthetic strategies for 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- and its functional analogs.
Biological Activities and Applications
Medicinal Chemistry Significance
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- exemplifies the rich chemistry associated with quinazoline derivatives and their importance in medicinal chemistry research. The quinazoline scaffold is present in numerous biologically active compounds, making derivatives like 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- valuable starting points for drug discovery programs.
The compound's potential therapeutic applications include:
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Development of anticancer agents
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Design of enzyme inhibitors targeting specific biological pathways
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Creation of compounds with potential antimicrobial properties
The presence of the dimethoxy groups at positions 7 and 8 may enhance the compound's pharmacokinetic properties, including its solubility profile and ability to cross biological membranes, factors that are critical for drug development .
Structure-Activity Relationships
Studies on quinazoline derivatives have revealed important structure-activity relationships that may apply to 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-. These relationships help explain how structural modifications affect biological activity and guide the design of more potent and selective compounds.
Key structure-activity insights include:
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The quinazoline core is essential for binding to target enzymes
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Substituents at positions 6, 7, and 8 significantly influence activity and selectivity
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The dione moiety participates in hydrogen bonding interactions with target proteins
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Methoxy groups can enhance membrane permeability and metabolic stability
Understanding these relationships is crucial for optimizing the biological properties of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- and related compounds in various therapeutic applications.
Supplier/Brand | Product Number | Quantity | Price (approx.) | Notes |
---|---|---|---|---|
TRC | Q990223 | 100mg | $175 | Updated 2021-12-16 |
AK Scientific | 5032AQ | 250mg | $278 | Updated 2021-12-16 |
AK Scientific | 5032AQ | 5g | $1,421.60 | Updated 2021-12-16 |
AK Scientific | 5032AQ | 25g | $3,707.60 | Updated 2021-12-16 |
Chemenu | CM215580 | 1g | $404 | 95% purity, Updated 2021-12-16 |
Unnamed | IN-DA0036YQ | 100mg | €272.00 | 95% purity |
Unnamed | IN-DA0036YQ | 250mg | €619.00 | 95% purity |
This pricing data indicates that 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is a relatively high-value specialty chemical, with prices reflecting its specialized synthesis requirements and research applications .
Supply Chain Considerations
The availability of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is influenced by several supply chain factors, including:
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Complexity of synthesis and purification processes
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Limited number of manufacturers specializing in heterocyclic compounds
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Varying demand based on research trends in medicinal chemistry
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Regulatory considerations for shipping and handling
Most suppliers offer the compound with purity specifications of 95% or higher, suitable for research applications . Delivery times typically range from several days to weeks, depending on stock availability and geographic location. This information is critical for researchers planning experiments involving this compound, as it impacts project timelines and budgeting considerations.
Analytical Characterization
Spectroscopic Properties
The structural confirmation of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- and related quinazoline derivatives typically relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, with characteristic signals for the aromatic protons, methoxy groups, and NH protons .
In related quinazoline compounds, the disappearance of specific NMR signals corresponding to precursor functional groups and the appearance of new signals confirms successful synthetic transformations. For example, in the synthesis of related compounds, the absence of signals for NH and NH2 groups in the 1H-NMR spectrum indicates successful cyclization reactions .
Other important analytical techniques for characterizing 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- include:
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